molecular formula C8H19NO B132716 Heptaminol CAS No. 372-66-7

Heptaminol

Cat. No.: B132716
CAS No.: 372-66-7
M. Wt: 145.24 g/mol
InChI Key: LREQLEBVOXIEOM-UHFFFAOYSA-N
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Description

Heptaminol is an amino alcohol that is classified as a cardiac stimulant with positive inotropic action. It increases coronary blood flow and exhibits mild peripheral vasoconstriction. This compound is often used in the treatment of low blood pressure, particularly orthostatic hypotension, due to its ability to improve cardiac contraction .

Mechanism of Action

Biochemical Analysis

Cellular Effects

Heptaminol has a significant impact on various types of cells and cellular processes. It influences cell function by increasing coronary blood flow and causing mild peripheral vasoconstriction

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the function of this compound are not yet fully known.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptaminol can be synthesized through the reaction of 2-methyl-2-heptanol with ammonia. The reaction typically involves heating the alcohol with ammonia in the presence of a catalyst, such as platinum or palladium, under high pressure. This process results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions: Heptaminol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptaminol has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Heptaminol is unique in its specific application as a cardiac stimulant and its ability to increase coronary blood flow. Unlike isometheptene and tuaminoheptane, which are primarily used for their vasoconstrictive properties, this compound’s primary use is in treating hypotension and improving cardiac function .

Properties

IUPAC Name

6-amino-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREQLEBVOXIEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

543-15-7 (hydrochloride)
Record name Heptaminol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048484
Record name Heptaminol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-66-7
Record name Heptaminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptaminol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptaminol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Heptaminol
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Record name Heptaminol
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Record name HEPTAMINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Heptaminol exerts its pharmacological action primarily by interfering with the release and uptake of norepinephrine. [] It acts as a competitive inhibitor of norepinephrine uptake in bovine chromaffin cells, contributing to its antihypotensive effect. []

ANone: By inhibiting norepinephrine reuptake, this compound prolongs the presence of norepinephrine in the synaptic cleft, leading to increased stimulation of adrenergic receptors. This can result in increased heart rate, contractility, and vasoconstriction, contributing to its cardiostimulant and antihypotensive effects. [, , ]

ANone: Research suggests this compound may also influence intracellular pH. In rat models, this compound restored intracellular pH during moderate ischemia, potentially through stimulation of the Na+/H+ exchange mechanism. [, , ]

ANone: In vitro studies on frog epithelium suggest this compound might possess properties influencing ion transport, specifically sodium active transport. [, ] Additionally, this compound was found to increase the differentiation of satellite cells into myotubes in cell culture. []

ANone: this compound's molecular formula is C7H17NO, and its molecular weight is 131.22 g/mol.

ANone: While the provided research papers don't delve into detailed spectroscopic characterization, they mention the use of high-performance liquid chromatography (HPLC) coupled with UV spectrophotometric detection and mass spectrometry for analytical purposes. [, , , , , , , , , ]

ANone: this compound appears stable in various solutions for at least 28 days, although some losses were observed with specific formulations. [, ]

ANone: this compound is available in oral (tablets, capsules, drops) and injectable forms. [, , , , , ] The adenosine phosphate salt of this compound is also used in some formulations. [, , ]

ANone: While specific regulations were not detailed in the provided papers, the French Health Products Agency has concluded that this compound has an unfavorable harm-benefit balance and placed restrictions on its use. [] This highlights the importance of careful benefit-risk assessments in clinical practice.

ANone: this compound is rapidly and entirely absorbed following oral administration, reaching peak plasma concentrations in around 1.8 hours. [, ]

ANone: Following administration, this compound distributes to various tissues, with higher concentrations found in most tissues compared to plasma, except for the brain. [] Autoradiography studies in rats revealed a preferential localization in salivary glands, hypophysis, and adrenal medulla. []

ANone: this compound is primarily eliminated renally, with nearly all of the administered dose recovered unchanged in urine within 24 hours. [, ]

ANone: While this compound is primarily excreted unchanged, a portion is metabolized via hydroxylation to 6-amino-2-methyl-1,2-heptanediol. [, ] This metabolite is also excreted in urine.

ANone: The dominant terminal plasma half-life of this compound is approximately 2.5-2.7 hours. []

ANone: In vitro studies have used isolated bovine chromaffin cells to investigate this compound's effect on norepinephrine uptake. [] Other models include frog isolated twitch muscle fibers [] and rat isolated hearts. []

ANone: Animal models used in this compound research include rats for blood pressure regulation, norepinephrine levels, and autoradiography studies. [, , ] Mice have been used to investigate its effects on intracranial self-stimulation and T cell populations. [, , ]

ANone: Clinical trials have assessed this compound's efficacy in managing orthostatic hypotension in Parkinson's disease patients. [] Other trials investigated its use in weaning patients off catecholamine support in septic shock and its effects on premenstrual syndrome. [, , ]

ANone: While generally well-tolerated, the French Health Products Agency has raised concerns about the harm-benefit balance of this compound, leading to restrictions on its use. []

ANone: A case report linked this compound use to hair lightening in hemodialysis patients, which reversed upon drug discontinuation. [, ] This highlights the potential for unexpected adverse events.

ANone: this compound can lead to false-positive results in some amphetamine/methamphetamine immunoassays. [] This highlights a potential for misinterpretation of drug test results and emphasizes the need for confirmatory testing methods.

ANone: Common techniques include:

  • High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in various matrices. [, , , , , , , , , ]
  • Gas chromatography-mass spectrometry (GC-MS): Used for analyzing this compound and its potential metabolites in biological samples. []
  • Spectrophotometry: Utilized for quantifying this compound in pharmaceutical formulations, often coupled with derivatization reactions for enhanced sensitivity. [, , , , , ]
  • Spectrofluorimetry: Employed for sensitive detection of this compound after derivatization with fluorogenic reagents. [, , ]
  • Conductometry: Used for determining this compound hydrochloride concentration based on chloride ion precipitation with silver nitrate. []

ANone: While specific dissolution studies were not included in the provided research, the rapid and complete absorption of orally administered this compound suggests good dissolution properties. [, ]

ANone: Method validation usually involves assessing parameters like:

    ANone: Yes, alternative medications include fludrocortisone, midodrine, and droxidopa. The choice of treatment should be individualized based on patient characteristics and clinical presentation.

    ANone: this compound was first synthesized in 1944 and introduced for therapeutic use in the 1950s. It was initially investigated for its potential as a cardiostimulant agent.

    ANone: this compound research has involved scientists from various disciplines, including pharmacology, physiology, biochemistry, and immunology. The study of its diverse effects has required expertise in cardiovascular physiology, neurotransmission, cellular signaling, and immunology. For instance, investigations into this compound's effects on intracellular pH involved techniques like nuclear magnetic resonance spectroscopy, highlighting the importance of cross-disciplinary approaches in understanding its full pharmacological profile. [, ]

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